1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and 2,2,2-trifluoroethanol.
Bromination: The 3-methylphenol undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
Etherification: The brominated intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form the trifluoroethoxy group.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoroethoxy group can be reduced under specific conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The bromine atom and trifluoroethoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, leading to different reactivity and applications.
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a trifluoroethoxy group results in distinct chemical properties and uses.
Properties
IUPAC Name |
1-bromo-3-methyl-5-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQCLOQLKSUULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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